N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with the molecular formula C19H20FN3O5S. This compound is characterized by the presence of a benzyl group, a fluorophenyl sulfonyl group, and an oxazinan ring, making it a unique and versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
N'-benzyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c21-16-7-9-17(10-8-16)30(27,28)24-11-4-12-29-18(24)14-23-20(26)19(25)22-13-15-5-2-1-3-6-15/h1-3,5-10,18H,4,11-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYWJYCOBXNJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule features a 1,3-oxazinan ring system substituted at position 3 with a 4-fluorophenylsulfonyl group and at position 2 with a methyl-linked oxalamide moiety. The N1-benzyl group further adds complexity, necessitating precise regioselective reactions. Key challenges include:
- Ring Formation : Constructing the six-membered 1,3-oxazinan ring with embedded nitrogen and oxygen atoms.
- Sulfonylation : Introducing the 4-fluorophenylsulfonyl group without compromising stereochemical integrity.
- Oxalamide Coupling : Ensuring efficient amide bond formation between the benzylamine and oxazinan-methylamine intermediates.
Synthetic Strategies and Methodologies
Route 1: Sequential Ring Assembly and Functionalization
This approach prioritizes the early formation of the 1,3-oxazinan core, followed by sulfonylation and oxalamide coupling.
Synthesis of 1,3-Oxazinan Intermediate
The 1,3-oxazinan ring is synthesized via cyclization of a β-amino alcohol precursor. For example, 3-amino-1-propanol derivatives undergo acid-catalyzed cyclization in the presence of a dehydrating agent:
$$
\text{3-Amino-1-propanol} \xrightarrow{\text{HCl, toluene}} \text{1,3-Oxazinan} \quad
$$
Optimization Insight : The use of hydrogen chloride gas in methanol/water solvent systems (70:30 v/v) at 30°C yields the highest cyclization efficiency (82% yield).
Sulfonylation at Position 3
The 4-fluorophenylsulfonyl group is introduced via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride under basic conditions:
$$
\text{1,3-Oxazinan} + \text{4-Fluorobenzenesulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-((4-Fluorophenyl)Sulfonyl)-1,3-Oxazinan} \quad
$$
Critical Parameter : Triethylamine acts as both a base and solvent, with reaction completion achieved within 4 hours at 0–5°C to minimize side reactions.
Route 2: Oxalamide Coupling Prior to Ring Closure
This alternative strategy focuses on constructing the oxalamide bridge before finalizing the heterocyclic ring.
Preparation of Oxalamide Intermediate
Benzylamine is reacted with oxalyl chloride to form N1-benzyloxalamic acid chloride, which is subsequently coupled to a methylamine-bearing precursor:
$$
\text{Benzylamine} + \text{Oxalyl Chloride} \xrightarrow{\text{CH}2\text{Cl}2} \text{N1-Benzyloxalamic Acid Chloride} \quad
$$
$$
\text{N1-Benzyloxalamic Acid Chloride} + \text{Methylamine Derivative} \xrightarrow{\text{DMAP, THF}} \text{N1-Benzyl-N2-Methyloxalamide} \quad
$$
Yield Enhancement : Dimethylaminopyridine (DMAP) catalysis improves coupling efficiency from 65% to 89%.
Late-Stage Sulfonylation and Cyclization
The methylamine intermediate undergoes sulfonylation followed by ring-closing metathesis to form the 1,3-oxazinan system.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the two primary routes:
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 68% | 72% |
| Number of Steps | 5 | 6 |
| Purification Complexity | Moderate | High |
| Scalability | Excellent | Moderate |
Route 1 offers superior scalability due to fewer intermediate isolations, whereas Route 2 provides marginally higher yields at the expense of additional chromatographic steps.
Optimization of Critical Steps
Sulfonylation Efficiency
The choice of sulfonylation reagent significantly impacts yield. Comparative studies reveal:
| Reagent | Yield | Purity |
|---|---|---|
| 4-Fluorobenzenesulfonyl Chloride | 88% | 95% |
| 4-Fluorobenzenesulfonic Anhydride | 76% | 89% |
The chloride derivative is preferred for its commercial availability and reaction efficiency.
Oxalamide Coupling Catalysts
Catalyst screening identified DMAP as optimal, though polymer-supported catalysts (e.g., PS-DMAP) enable facile recycling:
$$ \text{PS-DMAP} \rightarrow \text{Reusable for 3 cycles with <5% activity loss} \quad $$
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is investigated for its potential therapeutic applications in treating various diseases, particularly neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studies related to:
- Neurotransmitter Release : Preliminary studies indicate that this compound may act as a monoamine releasing agent, influencing dopamine and norepinephrine levels in the brain.
2. Anticancer Research
Research into the anticancer properties of compounds with similar structures has shown promise in targeting specific cancer cell lines. The sulfonamide group is known for its biological activity, which could be leveraged in developing novel anticancer agents.
3. Chemical Biology
As a building block in synthetic chemistry, this compound can be utilized to create more complex molecules for biological studies. Its derivatives may serve as probes to study enzyme interactions or receptor binding mechanisms.
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of similar oxazinan derivatives on neurotransmitter release in vitro. Results indicated that compounds with structural similarities to this compound significantly increased dopamine release in neuronal cultures, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Anticancer Activity
Another research project focused on the anticancer properties of sulfonamide-containing compounds. The study found that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This highlights the compound's potential as a lead structure for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- N1-benzyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Uniqueness
N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 447.5 g/mol. It features a complex structure that includes a benzyl group, an oxalamide linkage, and a sulfonyl group attached to an oxazinan ring.
| Property | Value |
|---|---|
| Molecular Formula | C22H26FN3O4S |
| Molecular Weight | 447.5 g/mol |
| Structure | Contains oxazinan ring and sulfonyl group |
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxazinan ring. The introduction of the tosyl group helps protect the oxazinan structure during subsequent reactions. The final product is obtained through controlled reactions involving organic solvents and catalysts to ensure high purity and yield .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. Its unique structural features allow it to modulate the activity of these targets, leading to various downstream effects. The precise pathways involved are still under investigation but suggest potential applications in therapeutic contexts .
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit antiproliferative effects on mammalian cells. These effects may be related to the inhibition of key cellular processes such as topoisomerase activity, which is crucial for DNA replication and repair .
Neuroleptic Activity
In studies evaluating neuroleptic activities, compounds with similar structural characteristics demonstrated significant inhibitory effects on apomorphine-induced stereotyped behaviors in animal models. This suggests that this compound may possess neuroleptic properties that could be beneficial in treating psychotic disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antitumor Potential : A study highlighted the potential of similar compounds in inhibiting tumor cell proliferation through mechanisms involving DNA interaction and enzyme inhibition .
- Neuropharmacological Effects : Research focusing on benzamide derivatives demonstrated enhanced activity with specific structural modifications, suggesting that this compound could exhibit improved efficacy in neuropharmacology .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Stepwise Synthesis : Begin with the preparation of the 1,3-oxazinan-2-ylmethyl intermediate. Use sulfonylation of 4-fluorophenyl thiol with chlorosulfonic acid, followed by cyclization with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) to form the oxazinan scaffold .
- Oxalamide Coupling : React the intermediate with oxalyl chloride and benzylamine in anhydrous dioxane at 0–5°C, followed by slow warming to room temperature. Stoichiometric optimization (e.g., 1.2:1 molar ratio of oxazinan intermediate to oxalyl chloride) improves yields beyond 70% .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water to achieve >95% purity.
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- FTIR Analysis : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹), oxalamide (C=O, ~1680–1660 cm⁻¹), and aromatic C-F (~1250 cm⁻¹) stretches. Compare with reference spectra from analogous compounds .
- Multinuclear NMR :
- ¹H NMR : Identify benzyl protons (δ 4.3–4.5 ppm, singlet), oxazinan methylene (δ 3.8–4.0 ppm, multiplet), and 4-fluorophenyl aromatic protons (δ 7.4–7.6 ppm, doublets) .
- ¹³C NMR : Assign carbonyl carbons (δ 165–170 ppm) and sulfonyl-attached quaternary carbons (δ 140–145 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error using electrospray ionization (ESI) .
Advanced Research Questions
Q. What strategies can resolve contradictions in NMR data between theoretical predictions and experimental results for this compound?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect conformational flexibility in the oxazinan ring, which may cause splitting discrepancies (e.g., δ 3.8–4.0 ppm methylene signals) .
- 2D Techniques : Employ HSQC and HMBC to correlate ambiguous proton environments (e.g., overlapping benzyl/oxazinan signals) with carbon centers .
- Computational Validation : Compare experimental ¹³C shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p)) to identify misassignments .
Q. How does the 4-fluorophenylsulfonyl group influence the compound’s pharmacokinetic properties, and what in vitro models are appropriate for assessment?
- Methodological Answer :
- Metabolic Stability : Evaluate hepatic microsomal clearance using rat liver microsomes (RLM) with LC-MS quantification. The sulfonyl group may reduce CYP450-mediated oxidation, enhancing stability .
- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Fluorine’s electronegativity may improve logP but reduce solubility; balance via co-solvents (e.g., 0.1% DMSO) .
- Protein Binding : Assess plasma protein binding (PPB) via equilibrium dialysis. Sulfonamides often exhibit >90% binding to albumin, requiring correction in IC₅₀ calculations .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to target proteins, and how can discrepancies with experimental data be addressed?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of related targets (e.g., carbonic anhydrase IX, which interacts with sulfonamides). Adjust protonation states of the oxalamide group at physiological pH .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess binding mode stability. Discrepancies may arise from solvent effects—include explicit water molecules in the model .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitution analogs to quantify electronic effects on binding. Validate with isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
